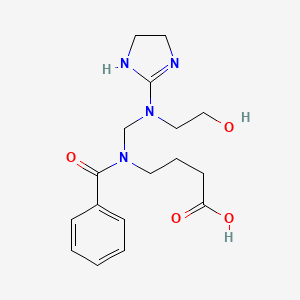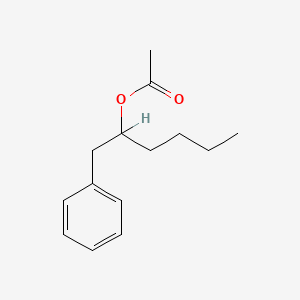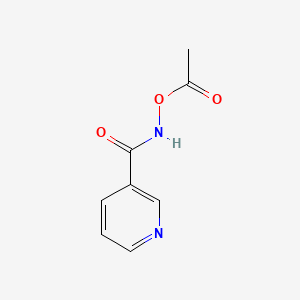
(1-Vinylidene-pentyl)-benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Vinylidene-pentyl)-benzene: is an organic compound with the molecular formula C13H16. . This compound features a benzene ring substituted with a vinylidene and a pentyl group, making it a unique structure in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Vinylidene-pentyl)-benzene typically involves the reaction of pentyl halides with vinylidene derivatives under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts and boron reagents . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene, with the reaction being carried out at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters ensures efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: (1-Vinylidene-pentyl)-benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the vinylidene group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, with reagents such as bromine or nitric acid, leading to brominated or nitrated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in the presence of iron(III) bromide for bromination; concentrated nitric acid and sulfuric acid for nitration.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethyl-substituted benzene derivatives.
Substitution: Formation of brominated or nitrated benzene derivatives.
Applications De Recherche Scientifique
Chemistry: (1-Vinylidene-pentyl)-benzene is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds .
Biology and Medicine: Research into the biological activity of this compound is ongoing, with studies exploring its potential as a precursor for pharmaceuticals and its interactions with biological systems .
Industry: In the industrial sector, this compound is used in the production of polymers and resins, where its unique structure imparts desirable properties to the final products .
Mécanisme D'action
The mechanism of action of (1-Vinylidene-pentyl)-benzene involves its interaction with various molecular targets. The vinylidene group can undergo isomerization to form more stable structures, which then participate in further chemical reactions . The benzene ring can engage in electrophilic aromatic substitution, leading to the formation of various derivatives .
Comparaison Avec Des Composés Similaires
Vinylidene chloride: Similar in having a vinylidene group but differs in its halogen substitution.
Pentylbenzene: Similar in having a pentyl group attached to the benzene ring but lacks the vinylidene group.
This detailed article provides a comprehensive overview of (1-Vinylidene-pentyl)-benzene, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
64275-33-8 |
|---|---|
Formule moléculaire |
C13H16 |
Poids moléculaire |
172.27 g/mol |
InChI |
InChI=1S/C13H16/c1-3-5-9-12(4-2)13-10-7-6-8-11-13/h6-8,10-11H,2-3,5,9H2,1H3 |
Clé InChI |
HQZFSHGTEUJEJJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=C=C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[3.5]nonane-2-carbonyl chloride](/img/structure/B13789717.png)
![2-Chloro-1-[4-(2-methoxyphenyl)piperazino]propan-1-one](/img/structure/B13789737.png)
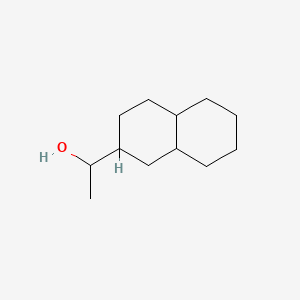
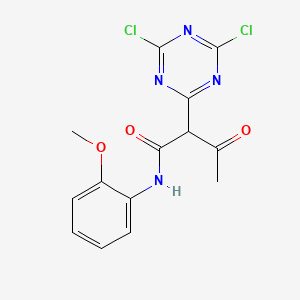

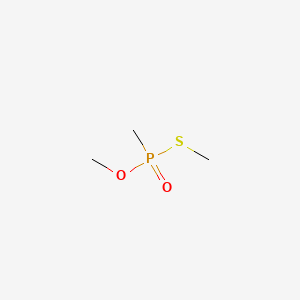
![7,8-Dioxabicyclo[3.2.1]oct-6-ylmethanamine](/img/structure/B13789769.png)
![N-(5,7-dimethyl-3-phenyl-[1,2]oxazolo[2,3-a]pyrimidin-2-ylidene)acetamide](/img/structure/B13789772.png)
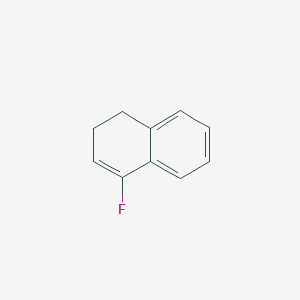
![3,6-Methano-1H-pyrrolo[3,2-b]pyridine(9CI)](/img/structure/B13789776.png)
